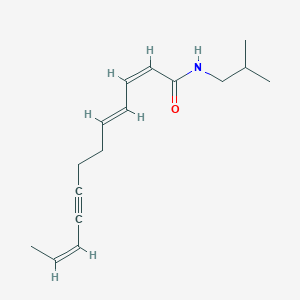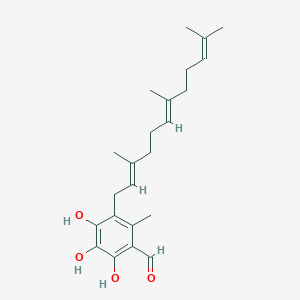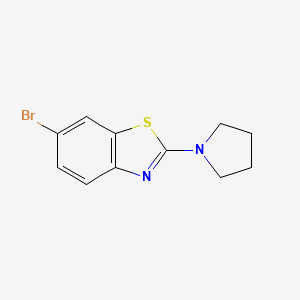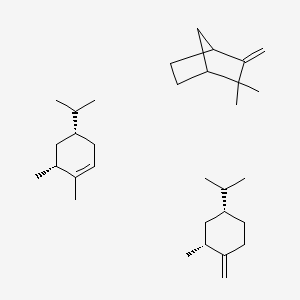
phomopsolide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
phomopsolide A is a natural product found in Penicillium and Phomopsis velata with data available.
Aplicaciones Científicas De Investigación
1. Biological Activity and Synthesis
Phomopsolide A has been identified as a metabolite produced by the fungus Phomopsis oblonga, exhibiting properties as a boring/feeding deterrent for elm bark beetles (Grove, 1985). This indicates its potential use in protecting plants from pest infestations. Additionally, advancements in the synthesis of this compound, such as the approach using olefin cross-metathesis, have been reported, paving the way for its wider application in biological studies (Reddy, Sabitha, & Yadav, 2015).
2. Antimicrobial Properties
This compound, along with other phomopsolides, has been isolated from various fungal species and shown to possess significant antimicrobial properties. These findings suggest its potential role in developing new antimicrobial agents. For example, its activity against Mycobacterium tuberculosis highlights its relevance in addressing infectious diseases (Clark et al., 2015).
3. Anticancer Activities
Research has explored the anticancer potential of this compound. Synthesis and comparison studies of this compound and its analogues have revealed moderate cytotoxicities against various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment (Aljahdali, Freedman, Scott, Li, & O'Doherty, 2019).
Propiedades
Número CAS |
97529-83-4 |
|---|---|
Fórmula molecular |
C15H18O6 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
[(2S,3S)-2-[(Z)-4-hydroxy-3-oxopent-1-enyl]-6-oxo-2,3-dihydropyran-3-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C15H18O6/c1-4-9(2)15(19)21-13-7-8-14(18)20-12(13)6-5-11(17)10(3)16/h4-8,10,12-13,16H,1-3H3/b6-5-,9-4+/t10?,12-,13-/m0/s1 |
Clave InChI |
LJWPJGJLPBFTPH-UZXIAGNXSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)O[C@H]1C=CC(=O)O[C@H]1/C=C\C(=O)C(C)O |
SMILES |
CC=C(C)C(=O)OC1C=CC(=O)OC1C=CC(=O)C(C)O |
SMILES canónico |
CC=C(C)C(=O)OC1C=CC(=O)OC1C=CC(=O)C(C)O |
Sinónimos |
6(E)-phomopsolide A phomopsolide A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[2-(4-chloro-5-(18F)fluoranyl-2-methylphenyl)sulfanylphenyl]-N,N-dimethylmethanamine](/img/structure/B1236739.png)

![6-acetyl-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1236744.png)

![(3R,4R,5R)-2-[(2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(1-hydroxyethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1236748.png)



